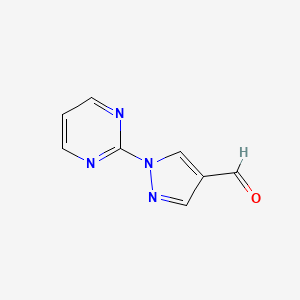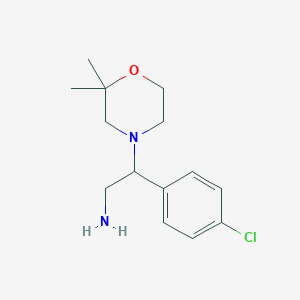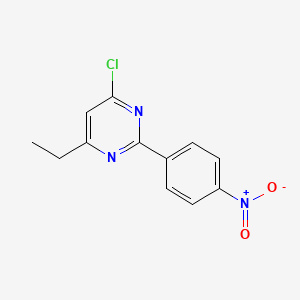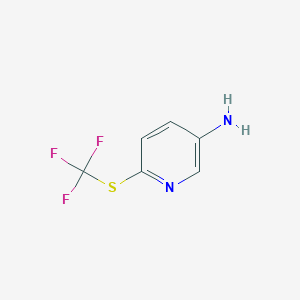![molecular formula C14H12N4O B1418992 1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 1157067-60-1](/img/structure/B1418992.png)
1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one
Overview
Description
“1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one” is a chemical compound with the molecular formula C14H12N4O . Unfortunately, there is limited information available specifically about this compound.
Synthesis Analysis
The synthesis of similar compounds often involves the use of heterocyclic moieties, such as imidazole . A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo [3,4-b]quinolin-1-one derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .Scientific Research Applications
Synthesis and Characterization
- This compound and its derivatives have been synthesized for various studies. For example, compounds similar to 1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one have been synthesized and characterized by IR, NMR, and mass spectral data (Holla et al., 2005).
Antimicrobial Activity
- Some derivatives of this compound have been screened for their antimicrobial activity. For instance, 1,2,3-triazole derivatives have been tested for their efficacy against various microbial strains (Holla et al., 2005).
Luminescent Properties
- Quinoline-triazoles, including compounds related to this compound, have been explored for their luminescent properties. Studies show these compounds have blue-green emissive properties in solution (Bai et al., 2017).
Crystal Structure Analysis
- Crystal structure analysis of similar compounds provides insight into their molecular conformation, which is important for understanding their chemical properties and interactions (Thiruvalluvar et al., 2007).
Potential Antiviral Activity
- Some derivatives of 1,2,3-triazoles have been explored for their potential antiviral activities, such as inhibiting the main protease of COVID-19, which is a critical step in the virus's replication process (Rashdan et al., 2021).
Chemical Transformations and Applications
- Various chemical transformations of compounds similar to this compound have been studied, leading to the synthesis of new compounds with potential biological activities (Pokhodylo et al., 2009).
Anticancer Activity
- Some triazole derivatives have been investigated for their anticancer activity, indicating the potential of 1,2,3-triazole compounds in therapeutic applications (Reddy et al., 2015).
Safety and Hazards
Future Directions
The future directions for research on “1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interesting pharmaceutical and biological activities of similar compounds, this compound could be valuable in drug research and development .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins that are traditionally considered “druggable” as well as those that are considered “undruggable” or difficult to target .
Mode of Action
This could involve binding to the target protein and inducing a conformational change, thereby modulating the protein’s activity .
Biochemical Pathways
Based on the known targets of similar compounds, it is likely that this compound could affect a variety of cellular processes, including signal transduction pathways, metabolic pathways, and possibly others .
Pharmacokinetics
These properties would determine the bioavailability of the compound, which is a critical factor in its potential efficacy as a therapeutic agent .
Result of Action
Based on the known targets of similar compounds, it is likely that this compound could have a variety of effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of this compound .
Biochemical Analysis
Biochemical Properties
1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. By inhibiting MMPs, this compound can potentially modulate processes such as tissue remodeling and inflammation . Additionally, this compound interacts with nuclear factor kappa-B (NF-κB), a protein complex that plays a crucial role in regulating immune response and inflammation . The interaction with NF-κB suggests that this compound may have anti-inflammatory properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving NF-κB and other transcription factors . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it has been shown to reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in cells . Furthermore, this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of MMPs, which prevents the breakdown of extracellular matrix components and reduces tissue damage . Additionally, this compound binds to NF-κB, inhibiting its activation and subsequent translocation to the nucleus . This inhibition results in decreased transcription of pro-inflammatory genes, thereby reducing inflammation. Moreover, this compound can interfere with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various laboratory conditions, maintaining its biochemical activity over extended periods . It is subject to degradation under certain conditions, such as exposure to high temperatures or extreme pH levels . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained anti-inflammatory effects and reduced cellular proliferation in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower dosages, this compound has been observed to exert anti-inflammatory and anti-cancer effects without significant toxicity . At higher dosages, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies depending on the animal model and the duration of exposure. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a significant role in its metabolism, converting it into more water-soluble metabolites that can be excreted from the body . The metabolic pathways of this compound also influence its bioavailability and half-life, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, the interaction with NF-κB involves its translocation to the nucleus, where it can inhibit the transcription of pro-inflammatory genes . The subcellular localization of this compound is essential for understanding its mechanism of action and therapeutic potential.
properties
IUPAC Name |
1-(5-methyl-1-quinolin-5-yltriazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-9-14(10(2)19)16-17-18(9)13-7-3-6-12-11(13)5-4-8-15-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIVVTHEJVOPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2C=CC=N3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



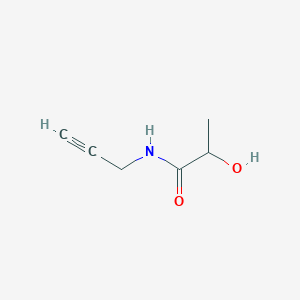
![4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline](/img/structure/B1418910.png)
![N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B1418911.png)
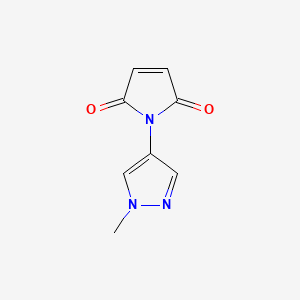



![2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B1418921.png)
![4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol](/img/structure/B1418922.png)
